molecular formula C19H25NO3 B2910073 (E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide CAS No. 1798401-52-1

(E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide

Cat. No.: B2910073
CAS No.: 1798401-52-1
M. Wt: 315.413
InChI Key: NYEJQMWDOGSWID-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and an adamantane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide typically involves the following steps:

    Formation of the furan-3-yl intermediate: This step involves the preparation of the furan-3-yl precursor through a series of reactions, such as cyclization and functional group modifications.

    Synthesis of the adamantane derivative: The adamantane derivative is synthesized by introducing a methoxy group to the adamantane structure, followed by further functionalization to obtain the desired intermediate.

    Coupling reaction: The final step involves the coupling of the furan-3-yl intermediate with the adamantane derivative using appropriate reagents and conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the acrylamide moiety can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation products: Furan-3-carboxylic acid derivatives.

    Reduction products: Amines derived from the acrylamide moiety.

    Substitution products: Various substituted derivatives at the furan ring and adamantane moiety.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and adamantane moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-(adamantan-2-yl)methyl)acrylamide: Lacks the methoxy group on the adamantane moiety.

    (E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-adamantan-2-yl)methyl)acrylamide: Lacks the methoxy group and has a different stereochemistry.

Uniqueness

(E)-3-(furan-3-yl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acrylamide is unique due to the presence of the methoxy group on the adamantane moiety, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(2-methoxy-2-adamantyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-19(12-20-18(21)3-2-13-4-5-23-11-13)16-7-14-6-15(9-16)10-17(19)8-14/h2-5,11,14-17H,6-10,12H2,1H3,(H,20,21)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEJQMWDOGSWID-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.